molecular formula C16H10ClN B1346939 9-chloro-11H-benzo[a]carbazole CAS No. 21064-31-3

9-chloro-11H-benzo[a]carbazole

Cat. No.: B1346939
CAS No.: 21064-31-3
M. Wt: 251.71 g/mol
InChI Key: XMYCRZMAQSWRMO-UHFFFAOYSA-N
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Safety and Hazards

The safety data sheet for 2-chloro-11H-benzo(a)carbazole indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. In case of accidental release, prevent further spillage or leakage if it is safe to do so .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-11H-benzo[a]carbazole typically involves the condensation of aromatic hydrocarbons with aromatic amines . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

9-chloro-11H-benzo[a]carbazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted carbazoles .

Mechanism of Action

The mechanism of action of 9-chloro-11H-benzo[a]carbazole involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other functional groups . This reactivity is crucial for its role in organic synthesis and material science applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-chloro-11H-benzo[a]carbazole is unique due to the presence of the chlorine atom at the 2-position, which imparts distinct chemical properties and reactivity compared to its analogs . This substitution can influence the compound’s electronic properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

9-chloro-11H-benzo[a]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN/c17-11-6-8-13-14-7-5-10-3-1-2-4-12(10)16(14)18-15(13)9-11/h1-9,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYCRZMAQSWRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC4=C3C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175290
Record name 11H-Benzo(a)carbazole, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21064-31-3
Record name 11H-Benzo(a)carbazole, 2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021064313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11H-Benzo(a)carbazole, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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